molecular formula C6H11NO B2520036 (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol CAS No. 21473-16-5

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol

Cat. No.: B2520036
CAS No.: 21473-16-5
M. Wt: 113.16
InChI Key: RYUPTWCEWSUXQZ-PHDIDXHHSA-N
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Description

(1R,3R,4S)-1-Azabicyclo[221]heptan-3-ol is a bicyclic compound that features a nitrogen atom within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the cyclization of a suitable precursor containing a nitrogen atom. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the bicyclic structure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and isolation to obtain the final product in a form suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.

    Substitution: The nitrogen atom in the structure can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted compounds.

Scientific Research Applications

(1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with biological molecules.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,3R,4S)-1-Azabicyclo[2.2.1]heptan-3-ol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the structure plays a key role in its reactivity and interactions with other molecules. The compound can bind to specific receptors or enzymes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Azabicyclo[2.2.2]octane: Another bicyclic compound with a similar structure but different ring size.

    2-Azabicyclo[3.2.1]octane:

    1,2,3-Triazole: A nitrogen-containing heterocycle with different chemical properties and applications.

Uniqueness

(1R,3R,4S)-1-Azabicyclo[221]heptan-3-ol is unique due to its specific bicyclic structure and the presence of a nitrogen atom, which imparts distinct chemical and biological properties

Properties

IUPAC Name

(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO/c8-6-4-7-2-1-5(6)3-7/h5-6,8H,1-4H2/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUPTWCEWSUXQZ-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CC1C(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN2C[C@H]1[C@H](C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21473-16-5
Record name rac-(3R,4S)-1-azabicyclo[2.2.1]heptan-3-ol
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